
ethyl N-(thiophen-2-ylcarbamothioyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(thiophen-2-ylcarbamothioyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(thiophen-2-ylcarbamothioyl)carbamate typically involves the reaction of thiophene-2-carbonyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production process while maintaining the purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(thiophen-2-ylcarbamothioyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
Ethyl N-(thiophen-2-ylcarbamothioyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl N-(thiophen-2-ylcarbamothioyl)carbamate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and proteins, leading to the inhibition of their activity. This compound can also form hydrogen bonds with its targets, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(thiophen-2-yl)nicotinamide derivatives: These compounds also contain a thiophene ring and have similar applications in fungicidal activity.
4-nitrophenylchloroformate carbamates: These compounds are used for their antimicrobial and antioxidant activities.
Uniqueness
Ethyl N-(thiophen-2-ylcarbamothioyl)carbamate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
66646-00-2 |
|---|---|
Formule moléculaire |
C8H10N2O2S2 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
ethyl N-(thiophen-2-ylcarbamothioyl)carbamate |
InChI |
InChI=1S/C8H10N2O2S2/c1-2-12-8(11)10-7(13)9-6-4-3-5-14-6/h3-5H,2H2,1H3,(H2,9,10,11,13) |
Clé InChI |
PIHPCNNYUWMVOY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(=S)NC1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


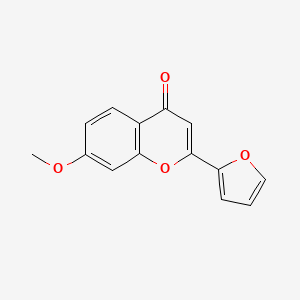
![1-[(6-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13997029.png)
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13997037.png)
![Benzamide, N-[bis(cyclohexylamino)methylene]-](/img/structure/B13997044.png)
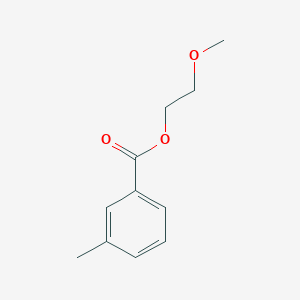
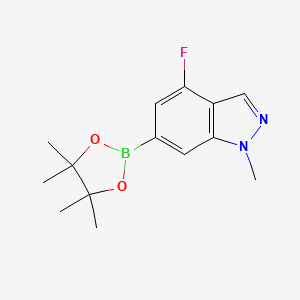

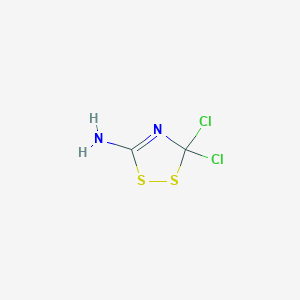
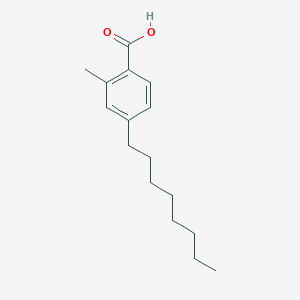
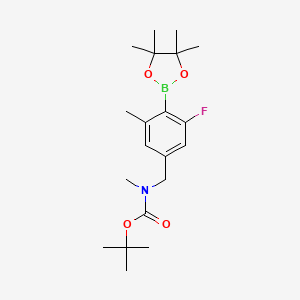

![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide](/img/structure/B13997093.png)
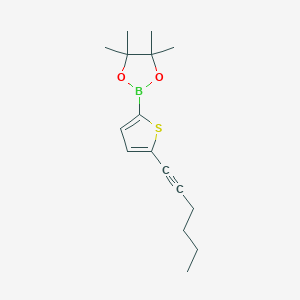
![1-[(4-Nitrophenyl)sulfanylmethyl]piperidine](/img/structure/B13997099.png)
